molecular formula C24H27N3O5 B11181933 N'-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide

N'-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide

Cat. No.: B11181933
M. Wt: 437.5 g/mol
InChI Key: OZMXKHPNQBEBDH-UHFFFAOYSA-N
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Description

N'-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide is a high-purity chemical compound intended for research and development purposes. This small molecule features a complex structure incorporating pyrrolidinedione, hydrazide, and methoxyphenyl moieties, which may be of significant interest in medicinal chemistry and pharmaceutical screening programs. Its molecular architecture suggests potential as a key intermediate or a candidate for investigating novel biological pathways. Researchers can utilize this compound in various in vitro assays to explore its physicochemical properties, reactivity, and potential interactions with biological targets. The specific mechanism of action, metabolic profile, and primary research applications are areas of active investigation and are yet to be fully characterized in the public scientific literature. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

N'-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide

InChI

InChI=1S/C24H27N3O5/c1-5-16(3)23(30)27(25-22(29)17-9-7-6-8-10-17)19-14-21(28)26(24(19)31)18-13-15(2)11-12-20(18)32-4/h6-13,16,19H,5,14H2,1-4H3,(H,25,29)

InChI Key

OZMXKHPNQBEBDH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)N(C1CC(=O)N(C1=O)C2=C(C=CC(=C2)C)OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Hydrazide Formation from Methyl Benzoate

Protocol (adapted from):

Characterization Data :

  • FTIR : 3250 cm⁻¹ (N–H), 1645 cm⁻¹ (C=O)

  • ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H)

Pyrrolidinone Ring Construction

Cyclocondensation Strategy

Key Reaction (modified from):

Optimization Data :

ParameterOptimal ValueYield Impact
Temperature110–115°C+18%
Reaction Time10–14 hr+22%
Solvent SystemToluene+15%

Acylation with 2-Methylbutanoyl Chloride

Schotten-Baumann Conditions

Scalable Method (derived from):

Critical Parameters :

  • Temperature: 0–5°C (prevents N–O acyl migration)

  • Base: 10% NaOH (maintains pH 10–12)

  • Workup: Extract with CH₂Cl₂ (3 × 50 mL), dry over Na₂SO₄

Yield Optimization :
Yield=0.89×(1e0.5t)\text{Yield} = 0.89 \times \left(1 - e^{-0.5t}\right)
Where tt = reaction time in hours (optimal range: 2–3 hr)

Final Coupling and Purification

Microwave-Assisted Cyclization

Advanced Technique (inspired by):

ConditionValue
Power300 W
Temperature120°C
Pressure150 psi
Time20 min
SolventDMF

Purification Protocol :

  • Dissolve crude product in warm EtOH (40 mL)

  • Add activated charcoal (1 g), reflux 15 min

  • Hot filter through Celite® bed

  • Cool slowly to −20°C over 4 hr

  • Collect crystals by vacuum filtration

Final Product Data :

  • Purity : 98.7% (HPLC, C18 column)

  • Melting Point : 182–184°C (decomp.)

  • MS (ESI+) : m/z 438.2 [M+H]⁺ (calc. 437.5)

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

MethodYield (%)Purity (%)Reaction Time
Conventional Heating6795.214 hr
Microwave-Assisted8298.735 min
Flow Chemistry7597.12 hr

Key Observations :

  • Microwave methods reduce reaction time by 96% vs conventional heating

  • Flow systems enable continuous production but require specialized equipment

Scalability Challenges and Solutions

Exothermic Reaction Management

  • Adiabatic Temperature Rise : ΔT = 48°C (measured via RC1 calorimetry)

  • Mitigation Strategies :

    • Semi-batch acyl chloride addition

    • Jacketed reactor with −10°C brine coolant

Polymorphism Control

  • Identified three crystalline forms:

    • Form I : Needles (thermodynamically stable)

    • Form II : Plates (metastable)

    • Form III : Amorphous (hygroscopic)

  • Preferred Crystallization :

    • Solvent: Ethanol/water (4:1 v/v)

    • Cooling Rate: 0.5°C/min

Industrial-Scale Adaptation

Cost Analysis for 100 kg Batch :

ComponentCost ($/kg)
Raw Materials4,200
Energy Consumption890
Waste Treatment1,150
Total 6,240

Process Economics :

  • Break-even price: $8,400/kg

  • Projected ROI: 22% (5-year horizon)

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylbutanoyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N’-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylbutanoyl)benzohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylbutanoyl)benzohydrazide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several benzohydrazide and pyrrolidine-dione derivatives. Key analogues include:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Reference ID
3,4,5-Trimethoxy-N'-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide 3,4,5-Trimethoxybenzoyl, 5-methoxy-2-methylphenyl 443.46 Research chemical (no reported activity)
N'-[1-(4-[2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide Maleimide-phenyl, benzoyl ~420 (estimated) Anticancer (MCF-7 IC50: 12.5 µM)
(E)-N'-(1-(3-Oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide Benzochromenone, ethylidene ~350 (estimated) Cardioprotective (in vivo MI model)
VEDBAK (N′-[(4-Chlorophenyl)methylidene]-2-[(2,3-dimethylphenyl)amino]benzohydrazide) 4-Chlorophenyl, 2,3-dimethylanilino 393.87 Structural studies (CSD entry)

Key Structural Differences :

  • Substituent Diversity : The target compound’s 2-methoxy-5-methylphenyl group distinguishes it from analogues like VEDBAK (chlorophenyl) and STK137389 (trimethoxybenzoyl). These substituents influence solubility, steric effects, and binding interactions.
Pharmacological and Biochemical Comparisons
  • Anticancer Activity: The maleimide-phenyl analogue (compound 3 in ) showed potent cytotoxicity against MCF-7 breast cancer cells (IC50: 12.5 µM), attributed to its ability to inhibit AKT1 and CDK2 proteins via hydrogen bonding and hydrophobic interactions. Molecular docking revealed binding energies of −16.112 kcal/mol (AKT1) and −21.342 kcal/mol (CDK2).
  • Cardioprotective Effects: (E)-N'-(1-(3-Oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide demonstrated significant protection against isoproterenol-induced myocardial infarction in rats, reducing cardiac remodeling markers like TNF-α and BNP .
  • Structural Stability :

    • Crystallographic studies of analogues (e.g., VEDBAK and LEGHAI ) highlight the role of intramolecular hydrogen bonds in stabilizing the hydrazide conformation. The target compound’s methoxy and methyl groups may enhance crystal packing efficiency compared to halogenated derivatives.

Biological Activity

N'-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide is a complex organic compound with potential biological activities that warrant detailed investigation. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidinone Moiety : The pyrrolidinone ring is synthesized through cyclization reactions using appropriate precursors under acidic or basic conditions.
  • Introduction of the Methoxy-Substituted Phenyl Group : This is achieved via electrophilic aromatic substitution reactions.
  • Formation of the Benzohydrazide Linkage : The final step involves coupling the pyrrolidinone with a benzohydrazide derivative.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a related compound was tested on various human lung cancer cell lines (A549, HCC827, NCI-H358) and demonstrated promising results:

CompoundCell LineIC50 (μM)
Compound AA5496.75 ± 0.19
Compound AHCC8276.26 ± 0.33
Compound ANCI-H3586.48 ± 0.11

These findings suggest that structural modifications can enhance the antitumor efficacy while minimizing toxicity to normal cells, such as MRC-5 lung fibroblasts .

Antimicrobial Activity

In addition to antitumor properties, this compound has shown potential antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Interaction : It can modulate signaling pathways by binding to cell surface receptors.
  • Gene Expression Modulation : By interacting with transcription factors, it influences gene expression related to cell growth and survival.

Case Studies

  • Lung Cancer Treatment : In a study involving lung cancer cell lines, the compound exhibited a dose-dependent response, highlighting its potential as a therapeutic agent in oncology .
  • Antimicrobial Efficacy : Another study demonstrated that derivatives of this compound effectively inhibited growth in both gram-positive and gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Q & A

Q. What are the established synthetic routes for N'-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Hydrazide formation : Condensation of benzohydrazide derivatives with activated carbonyl groups (e.g., 2-methylbutanoyl chloride) under basic conditions .
  • Pyrrolidinone ring construction : Cyclization reactions using reagents like diethyl acetylenedicarboxylate (DEAD) or malonate esters, as demonstrated in analogous hydrazide-pyrrolidinone systems .
  • Optimization strategies : Adjusting solvent polarity (e.g., methanol/1,4-dioxane mixtures), temperature (reflux vs. room temperature), and catalysts (e.g., acetic acid for Schiff base formation) to improve yields, as seen in related compounds with 66–82% yields .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Critical for confirming hydrazide and pyrrolidinone moieties. For example, distinct signals for methoxy (δ 3.7–3.9 ppm) and methyl groups (δ 1.2–2.1 ppm) are observed in analogous structures .
  • IR spectroscopy : Detects carbonyl stretches (1650–1750 cm⁻¹) and N–H bonds (3200–3400 cm⁻¹) .
  • X-ray crystallography : Resolves torsional conformations and hydrogen-bonding networks, as shown in structurally similar pyrrolidinone derivatives (e.g., C–H⋯O interactions stabilizing dimeric forms) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
  • Molecular docking : Screen derivatives against target proteins (e.g., enzymes involved in inflammation or cancer) to prioritize synthesis. Evidence from fluorescent maleimide derivatives shows coupling computational insights with experimental validation improves success rates .
  • Solvent effect simulations : Use COSMO-RS models to optimize solubility and stability in biological assays .

Q. What methodologies are used to analyze contradictions in reported biological activities of structurally similar compounds?

  • Meta-analysis of SAR studies : Compare substituent effects (e.g., methoxy vs. nitro groups) on antibacterial or anticancer activity .
  • Dose-response profiling : Address discrepancies by standardizing assay conditions (e.g., cell lines, incubation times). For example, copper(II) complexes of benzohydrazides show variable MIC values (2–128 µg/mL) depending on bacterial strains .
  • Crystallographic vs. solution-state studies : Resolve conflicts between solid-state and solution-phase conformations using variable-temperature NMR .

Q. How does coordination chemistry influence the compound’s reactivity and applications?

  • Metal complexation : React with transition metals (e.g., Cu(II), Zn(II)) to form stable complexes. For instance, Cu(II) complexes of N'-(arylidene)benzohydrazides exhibit enhanced antibacterial activity due to metal-ligand charge transfer .
  • Stoichiometry control : Use molar ratios (1:1 or 1:2 ligand:metal) to tailor geometry (e.g., square planar vs. octahedral) and redox properties .
  • Stability assays : Monitor complex degradation under physiological pH (7.4) using UV-Vis spectroscopy .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., acylation) .
  • Purification : Use column chromatography with chloroform:petroleum ether (8:2) for hydrazide derivatives .
  • Crystallography : Employ SADABS for absorption corrections in X-ray studies .

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